Cas no 88368-82-5 (4H-Cyclopenta[c]quinolin-4-one, 3,5-dihydro-1,2,5-trimethyl-)

4H-Cyclopenta[c]quinolin-4-one, 3,5-dihydro-1,2,5-trimethyl- structure
88368-82-5 structure
Product name:4H-Cyclopenta[c]quinolin-4-one, 3,5-dihydro-1,2,5-trimethyl-
CAS No:88368-82-5
MF:C15H15NO
MW:225.2857
CID:635161
PubChem ID:71408695

4H-Cyclopenta[c]quinolin-4-one, 3,5-dihydro-1,2,5-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • 4H-Cyclopenta[c]quinolin-4-one, 3,5-dihydro-1,2,5-trimethyl-
    • 1,2,5-trimethyl-3H-cyclopenta[c]quinolin-4-one
    • 1,2,5-Trimethyl-3H-cyclopenta[c]quinolin-4(5H)-one
    • 88368-82-5
    • DTXSID50828493
    • 1,2,5-Trimethyl-3,5-dihydro-4H-cyclopenta[c]quinolin-4-one
    • Inchi: InChI=1S/C15H15NO/c1-9-8-12-14(10(9)2)11-6-4-5-7-13(11)16(3)15(12)17/h4-7H,8H2,1-3H3
    • InChI Key: AOBDCIRUYWEVKV-UHFFFAOYSA-N
    • SMILES: CC1=C(C2=C(C1)C(=O)N(C3=CC=CC=C32)C)C

Computed Properties

  • Exact Mass: 225.115364102g/mol
  • Monoisotopic Mass: 225.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 0
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 20.3Ų

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